molecular formula C5H5ClN2O2 B041288 6-Chloro-3-methyluracil CAS No. 4318-56-3

6-Chloro-3-methyluracil

Cat. No. B041288
CAS RN: 4318-56-3
M. Wt: 160.56 g/mol
InChI Key: SGLXGFAZAARYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCX-140 is a benzoic acid-based compound known for its role as a neuraminidase inhibitor. Neuraminidase is an enzyme that plays a crucial role in the replication of influenza viruses. By inhibiting this enzyme, BCX-140 can potentially prevent the spread of the virus within the host organism .

Safety and Hazards

According to the safety data sheet, 6-Chloro-3-methyluracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

Future Directions

In a study, 6-chloro-3-methyluracil was used as an unexplored building block for the self-assembly generation of a new bioactive copper(II) complex . This compound exhibits a prominent antibacterial effect against Gram-negative (E. coli, P. aeruginosa) and positive (S. aureus, B. cereus) bacteria . This suggests potential future directions in the development of new antibacterial agents.

Mechanism of Action

The mechanism of action of BCX-140 involves its binding to the active site of neuraminidase. The compound’s guanidino group interacts with specific amino acid residues, such as Glu-276, in the active site. This binding prevents neuraminidase from cleaving sialic acid residues, thereby inhibiting the release of new viral particles from infected cells . This mechanism is crucial for limiting the spread of the virus within the host organism .

Biochemical Analysis

Biochemical Properties

6-Chloro-3-methyluracil has been used in the synthesis of antibacterial agents as inhibitors of Helicobacter pylori glutamate racemase . It interacts with various enzymes and proteins, and these interactions are crucial for its role in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations in its use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

The synthesis of BCX-140 involves the use of benzoic acid derivatives. The specific synthetic route and reaction conditions are not widely documented in public literature. it is known that the compound is prepared through a series of chemical reactions that modify the benzoic acid structure to include functional groups necessary for its inhibitory activity .

Chemical Reactions Analysis

BCX-140 undergoes various chemical reactions, primarily focusing on its interaction with neuraminidase. The compound binds to the active site of neuraminidase, preventing the enzyme from cleaving sialic acid residues on the surface of host cells. This inhibition is achieved through the formation of hydrogen bonds and other interactions between BCX-140 and specific amino acid residues in the active site of neuraminidase .

Comparison with Similar Compounds

properties

IUPAC Name

6-chloro-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLXGFAZAARYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195763
Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4318-56-3
Record name 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4318-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloro-3-methyluracil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-Methylbarbituric acid (10 g) was suspended in phosphorus oxychloride (70 ml). Water (2 ml) was added and the mixture was heated at reflux for 40 minutes. The reaction was allowed to cool and was then concentrated under reduced pressure. The residue was poured onto a mixture of ice and water (200 ml). When the ice had melted, the precipitated solid was collected, washed with water and dried in vacuo at 50° C. to give the sub-title compound (6.86 g) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Water (2.7 mL) is added dropwise to a suspension of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (14.2 g, 100 mol) in POCl3 (95 mL) at 0° C. The reaction mixture is then heated at 80° C. for 5 hours. The resulting brownish solution is cooled, and POCl3 is evaporated under reduced pressure. The residue is treated with MeOH, and the obtained solid is recrystallized from ethanol to give 11.5 g product (Yield: 71.6%). m.p.=279-282° C. (dec) [Lit.2: 280-282° C.]. 1H NMR (400 MHz, DMSO-d6) δ3.10 (S, 3H), 5.90 (S, 1H), 12.4 (br, 1H).
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
reactant
Reaction Step One
Yield
71.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-methyluracil
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-methyluracil
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-methyluracil
Reactant of Route 4
6-Chloro-3-methyluracil
Reactant of Route 5
6-Chloro-3-methyluracil
Reactant of Route 6
6-Chloro-3-methyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.